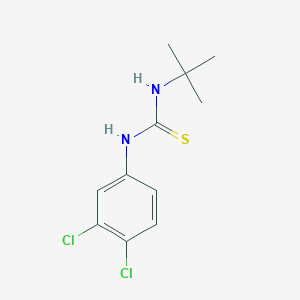![molecular formula C19H23NO4 B5823284 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B5823284.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide, also known as GNE-1023, is a small molecule inhibitor that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide inhibits the activity of GNS by binding to its active site, thereby preventing the biosynthesis of heparan sulfate. This leads to a decrease in the expression of growth factors and cytokines that promote tumor growth and metastasis, ultimately resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has also been shown to have other biochemical and physiological effects. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has been shown to inhibit the growth of certain bacteria and viruses, suggesting potential applications in the treatment of infectious diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide in lab experiments is its specificity for GNS, which makes it a useful tool for studying the role of heparan sulfate in various cellular processes. However, one limitation of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide is its relatively low potency compared to other GNS inhibitors, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide. One possible direction is to further investigate its potential use in cancer therapy, particularly in combination with other anticancer agents. Another direction is to explore its potential use in the treatment of infectious and inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide and to optimize its potency and selectivity.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide involves several steps, starting with the reaction of 3,4-dimethoxyphenethylamine with 4-ethoxybenzoyl chloride to form the intermediate product. This intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to yield the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide inhibits the growth of cancer cells by targeting the enzyme N-acetylglucosamine-6-sulfatase (GNS), which is involved in the biosynthesis of heparan sulfate. Heparan sulfate plays a crucial role in tumor growth and metastasis, and inhibiting its biosynthesis has been shown to be an effective strategy for cancer treatment.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-24-16-8-6-15(7-9-16)19(21)20-12-11-14-5-10-17(22-2)18(13-14)23-3/h5-10,13H,4,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZLNJUKIBWNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)


![2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5823252.png)




![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B5823293.png)
![4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5823297.png)

